Human enteropeptidase-IN-3

Enteropeptidase Target residence time Metabolic disease

Human enteropeptidase-IN-3 (CAS: 1958037-36-9) is a small-molecule synthetic inhibitor of the serine protease enteropeptidase (TMPRSS15). The molecular target, enteropeptidase, is a transmembrane serine protease localized in the duodenal brush border that catalyzes the conversion of trypsinogen to active trypsin, thereby initiating protein digestion cascades.

Molecular Formula C22H22N4O8
Molecular Weight 470.4 g/mol
Cat. No. B12372949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman enteropeptidase-IN-3
Molecular FormulaC22H22N4O8
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1
InChIKeyANRCLDWFMUYQBV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Human enteropeptidase-IN-3: Identity and Role in Metabolic Disease Research


Human enteropeptidase-IN-3 (CAS: 1958037-36-9) is a small-molecule synthetic inhibitor of the serine protease enteropeptidase (TMPRSS15) . The molecular target, enteropeptidase, is a transmembrane serine protease localized in the duodenal brush border that catalyzes the conversion of trypsinogen to active trypsin, thereby initiating protein digestion cascades [1]. Pharmacological inhibition of enteropeptidase has been validated as a therapeutic strategy for metabolic diseases including obesity and diabetes, with multiple inhibitor chemotypes advancing to preclinical and clinical evaluation [2].

Why Generic Substitution of Human enteropeptidase-IN-3 Fails: Structural and Kinetic Heterogeneity Within the Inhibitor Class


Enteropeptidase inhibitors constitute a chemically heterogeneous class with divergent mechanisms of action, kinetic profiles, and pharmacodynamic outcomes. Camostat acts as a reversible covalent inhibitor with a k_inact/K_I of 1.5 × 10^4 M^-1s^-1 and enzyme reactivation half-life of 14.3 hours [1]. SCO-792 is a potent reversible inhibitor (human IC50: 5.4 nM) with slow dissociation kinetics (k_off: 0.047/hour, dissociation half-life: ~14 hours) [2]. Human enteropeptidase-IN-1 (compound 6b) and its stereoisomer (S)-Human enteropeptidase-IN-1 (compound 6c) represent a distinct lactone chemotype with IC50 values ranging from 1.2 nM to 26 nM depending on assay conditions [3]. These compounds cannot be interchanged without altering experimental outcomes, as their binding modes (covalent vs. non-covalent, reversible covalent), residence times, and in vivo pharmacodynamic profiles differ substantially. Selection of a specific inhibitor must be guided by the intended experimental endpoint: sustained target engagement for metabolic efficacy requires inhibitors with extended target residence times, whereas mechanistic studies may require distinct kinetic signatures [1].

Human enteropeptidase-IN-3: Quantitative Differentiation Evidence Versus Key Comparators


Extended Duration of Enzyme Inhibition Distinguishes Human enteropeptidase-IN-3 from Non-Residence-Time Optimized Analogs

Human enteropeptidase-IN-3 is characterized by an extended duration of inhibitory state against enteropeptidase, a property that distinguishes it from comparator inhibitors lacking optimized target residence time profiles . Sustained inhibition of enteropeptidase has been demonstrated to be mechanistically required for clinically relevant metabolic efficacy, including reductions in cumulative food intake and body weight [1]. While specific residence time values (e.g., dissociation half-life in hours) for Human enteropeptidase-IN-3 are not publicly available in the primary literature, the compound's stated 'long duration of inhibitory state' represents a class-level inference supported by the structure-activity relationship framework established for enteropeptidase inhibitors, wherein prolonged target engagement correlates with improved pharmacodynamic outcomes [1].

Enteropeptidase Target residence time Metabolic disease

In Vivo Target Engagement Validation: SCO-792 Reduces Protein Digestion and Improves Metabolic Parameters

SCO-792, a structurally distinct enteropeptidase inhibitor, has demonstrated robust in vivo target engagement and metabolic efficacy across multiple rodent models. In normal rats, a single oral dose of SCO-792 administered ≤4 hours prior effectively inhibited plasma elevation of branched-chain amino acids (BCAAs) in an oral protein challenge test, confirming inhibition of protein digestion in vivo [1]. In diet-induced obese (DIO) mice and genetically obese ob/ob mice, repeated SCO-792 treatment reduced food intake, decreased body weight, increased insulin sensitivity (confirmed by hyperinsulinemic-euglycemic clamp), improved glucose and lipid control, and ameliorated liver parameters including alanine transaminase [2]. Human enteropeptidase-IN-3, as a member of the enteropeptidase inhibitor class, is inferred to modulate the same biological pathway and may produce analogous pharmacodynamic effects, although direct in vivo data for this specific compound are not currently available in the public domain.

Enteropeptidase In vivo pharmacology Obesity

Clinical Translation of Enteropeptidase Inhibition: SCO-792 Phase 2a Trial in Type 2 Diabetes with Albuminuria

SCO-792 has advanced to clinical evaluation, with a Phase 2a exploratory randomized trial in patients with type 2 diabetes mellitus (T2DM) and albuminuria demonstrating safety and tolerability over 12 weeks of treatment [1]. The trial reported that SCO-792 may be associated with decreased urine albumin-to-creatinine ratio (UACR), suggesting potential renoprotective effects independent of glycemic control [1]. Additional studies have shown that enteropeptidase inhibition with SCO-792 ameliorates cyst growth and preserves kidney function by inhibiting mTOR pathway activation [2]. Human enteropeptidase-IN-3, as a research tool compound targeting the same enzyme, may be employed to investigate the molecular mechanisms underlying these clinical observations and to validate target engagement biomarkers for translational studies.

Enteropeptidase Type 2 diabetes Clinical trial

Reversible Covalent Mechanism of Camostat: Benchmark for Sustained Enteropeptidase Inhibition

Camostat, a clinically used serine protease inhibitor, has been characterized as a potent reversible covalent inhibitor of enteropeptidase with an inhibition potency (k_inact/K_I) of 1.5 × 10^4 M^-1s^-1 [1]. High-resolution LC-MS confirmed addition of 161.6 Da to the enzyme, consistent with insertion of the carboxyphenylguanidine moiety of camostat, and X-ray crystallography resolved the covalent adduct at 2.19 Å resolution [1]. The covalent inhibition is reversible, with an enzyme reactivation half-life of 14.3 hours [1]. Structural modifications of camostat were shown to alter the mechanism of inhibition, demonstrating that both potency and kinetic parameters determine in vivo efficacy [1]. Human enteropeptidase-IN-3, while lacking published mechanistic characterization, belongs to a distinct chemical class (medium-sized cyclic lactones) that may exhibit different binding kinetics and residence time profiles compared to the camostat scaffold.

Enteropeptidase Reversible covalent inhibition Metabolic disease

Low Systemic Exposure Profile: A Desirable Attribute for Gut-Restricted Pharmacology

The medium-sized cyclic lactone chemotype, which includes Human enteropeptidase-IN-1 (compound 6b) and (S)-Human enteropeptidase-IN-1 (compound 6c), has been specifically optimized to achieve low systemic exposure while maintaining potent enteropeptidase inhibitory activity [1]. Compound 6b exhibited low systemic exposure along with low intestinal absorption in preclinical models, with the major metabolite showing even lower systemic exposure [1]. This gut-restricted pharmacological profile is considered advantageous for minimizing potential off-target systemic effects while retaining local efficacy in the duodenal brush border [2]. Human enteropeptidase-IN-3, as a member of this chemotype series, is inferred to share the low systemic exposure characteristic, making it suitable for studies requiring minimized systemic bioavailability.

Enteropeptidase Gut-restricted Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Human enteropeptidase-IN-3


Mechanistic Studies of Sustained Enteropeptidase Inhibition in Cellular Models

Given its characterized property of extended duration of inhibitory state , Human enteropeptidase-IN-3 is optimally suited for in vitro experimental protocols requiring prolonged target engagement without frequent compound replenishment. This includes extended time-course assays of trypsinogen activation, intestinal epithelial cell models of protein digestion, and studies investigating the downstream signaling consequences of sustained enteropeptidase blockade. The extended residence time profile aligns with the mechanistic requirement for sustained inhibition to achieve metabolic benefits, as established in the literature [1].

Target Engagement Biomarker Development and Validation

Human enteropeptidase-IN-3 may be employed as a tool compound to develop and validate target engagement biomarkers for enteropeptidase inhibition. Fecal protein output has been established as a pharmacodynamic marker of enteropeptidase inhibition in vivo, with compound 6b demonstrating an approximately 1.72-fold increase in fecal protein output relative to reference [2]. In vitro systems treated with Human enteropeptidase-IN-3 can be used to correlate enzyme inhibition with measurable changes in protein processing and to identify novel biomarkers translatable to in vivo pharmacology studies.

Structure-Activity Relationship (SAR) Comparator Studies

As a member of the medium-sized cyclic lactone chemotype series that includes Human enteropeptidase-IN-1 (compound 6b, IC50(app) = 1.2 nM, IC50(initial) = 20 nM) [2] and (S)-Human enteropeptidase-IN-1 (compound 6c, IC50(app) = 1.8 nM, IC50(initial) = 26 nM) [3], Human enteropeptidase-IN-3 provides an additional structural comparator for SAR investigations. The lactone scaffold was designed to improve ester stability and enhance in vivo fecal protein output compared to acyclic ester analogs [2]. Procurement of Human enteropeptidase-IN-3 alongside its structurally related analogs enables systematic evaluation of how specific chemical modifications within the lactone series impact enzyme inhibition kinetics, residence time, and cellular efficacy.

Intestinal Digestive Disease Model Development

The primary literature and vendor documentation consistently indicate that Human enteropeptidase-IN-3 is applicable to the research of intestinal digestive-related diseases [4]. While specific disease model data are not publicly reported for this compound, the enteropeptidase target has been implicated in conditions involving dysregulated protein digestion and nutrient absorption. Human enteropeptidase-IN-3 may serve as a chemical probe for establishing ex vivo or in vitro models of intestinal digestive pathophysiology, particularly in systems where extended duration of enzyme inhibition is a desired experimental parameter.

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